molecular formula C28H28ClN3O3 B11317824 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11317824
M. Wt: 490.0 g/mol
InChI Key: IZZXLDZSOGXZDE-UHFFFAOYSA-N
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Description

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a chlorophenoxy group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Hydroxypropylation: The addition of the hydroxypropyl group is carried out using an epoxide, such as glycidol, under basic conditions.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 4-ethylphenyl isocyanate under controlled conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1-piperazinecarboxylate
  • 2-(4-chlorophenoxy)-N’-[1-(3-nitrophenyl)ethylidene]acetohydrazide
  • 1-(2-(3-chlorophenoxy)acetyl)carbohydrazonoyl-2-naphthyl 4-ethoxybenzoate

Uniqueness

4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[3-(4-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-2-19-7-11-22(12-8-19)31-16-20(15-27(31)34)28-30-25-5-3-4-6-26(25)32(28)17-23(33)18-35-24-13-9-21(29)10-14-24/h3-14,20,23,33H,2,15-18H2,1H3

InChI Key

IZZXLDZSOGXZDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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